

Indium Carbonate: A Predominantly Amorphous Material

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Compound of Interest

Compound Name: Indium carbonate

Cat. No.: B3054444

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A comprehensive analysis for researchers, scientists, and drug development professionals reveals that **indium carbonate** ($\text{In}_2(\text{CO}_3)_3$) is predominantly amorphous when synthesized using conventional methods. While the synthesis of a crystalline form remains elusive in readily available literature, this guide provides an in-depth look at the properties of amorphous **indium carbonate**, detailed experimental protocols for its synthesis and characterization, and a discussion of techniques that could favor crystallinity.

Indium carbonate typically presents as a white, water-insoluble solid. Its amorphous nature is a key characteristic, influencing its physical and chemical properties. This lack of long-range atomic order is a direct result of the common synthesis routes, particularly aqueous precipitation.

Physicochemical Properties of Amorphous Indium Carbonate

Quantitative data for amorphous **indium carbonate** is summarized below. The lack of data for a crystalline counterpart prevents a direct comparative analysis.

Property	Value
Molecular Formula	$\text{In}_2(\text{CO}_3)_3$
Molecular Weight	409.66 g/mol
Appearance	White solid
Solubility	Insoluble in water
Decomposition	Decomposes upon heating to indium oxide (In_2O_3) and carbon dioxide (CO_2)

Experimental Protocols

Synthesis of Amorphous Indium Carbonate via Aqueous Precipitation

This common laboratory technique involves the reaction of a soluble indium salt with a carbonate source in an aqueous solution.

Materials:

- Indium(III) nitrate hydrate ($\text{In}(\text{NO}_3)_3 \cdot x\text{H}_2\text{O}$) or Indium(III) chloride (InCl_3)
- Sodium carbonate (Na_2CO_3) or Ammonium carbonate ($(\text{NH}_4)_2\text{CO}_3$)
- Deionized water
- Ethanol
- Beakers
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel and flask)
- Drying oven

Procedure:

- **Preparation of Precursor Solution:** Dissolve a defined amount of the indium salt (e.g., Indium(III) nitrate hydrate) in deionized water in a beaker to create a solution of known concentration (e.g., 0.1 M).
- **Preparation of Precipitant Solution:** In a separate beaker, dissolve a stoichiometric equivalent of the carbonate source (e.g., sodium carbonate) in deionized water to create a solution of known concentration (e.g., 0.15 M).
- **Precipitation:** While vigorously stirring the indium salt solution at room temperature, slowly add the carbonate solution dropwise. A white precipitate of **indium carbonate** will form immediately.
- **Aging:** Continue stirring the suspension for a period (e.g., 1-2 hours) to allow the particles to age.
- **Filtration and Washing:** Collect the precipitate by vacuum filtration. Wash the precipitate several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol to aid in drying.
- **Drying:** Dry the collected solid in an oven at a moderate temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved. The resulting white powder is amorphous **indium carbonate**.

Potential Route to Crystalline Indium Carbonate: Hydrothermal Synthesis

While a definitive protocol for crystalline **indium carbonate** is not well-documented, hydrothermal synthesis is a promising method for producing crystalline inorganic materials. This technique utilizes elevated temperature and pressure to increase the solubility of reactants and promote crystal growth.

Conceptual Procedure:

- **Precursor Mixture:** Combine an aqueous solution of a soluble indium salt (e.g., indium nitrate) and a carbonate source (e.g., urea, which decomposes to provide carbonate ions) in a Teflon-lined stainless steel autoclave.

- **Sealing and Heating:** Seal the autoclave and heat it to a specific temperature (e.g., 120-200 °C) for a defined period (e.g., 12-48 hours). The temperature and duration are critical parameters that would need to be optimized.
- **Cooling:** Allow the autoclave to cool down to room temperature naturally.
- **Collection and Washing:** Collect the resulting solid product by filtration and wash it thoroughly with deionized water and ethanol.
- **Drying:** Dry the product in an oven at a moderate temperature.

Characterization of the product via X-ray Diffraction (XRD) would be essential to determine if crystalline **indium carbonate** has been formed.

Characterization of Crystallinity: X-ray Diffraction (XRD)

XRD is the primary analytical technique used to differentiate between amorphous and crystalline solids. Crystalline materials produce a diffraction pattern with sharp, well-defined peaks, whereas amorphous materials result in a broad, diffuse halo.

Standard Operating Procedure for Powder XRD:

- **Sample Preparation:** Finely grind the **indium carbonate** powder to ensure random orientation of the particles. Mount the powder onto a sample holder, ensuring a flat and level surface.
- **Instrument Setup:**
 - **X-ray Source:** Typically a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$).
 - **Voltage and Current:** Set the X-ray generator to appropriate values (e.g., 40 kV and 40 mA).
 - **Scan Range (2θ):** A typical scan range for inorganic powders is 10° to 80°.
 - **Step Size and Scan Speed:** Use a small step size (e.g., 0.02°) and an appropriate scan speed to ensure good data resolution.

- Data Collection: Initiate the XRD scan. The detector will measure the intensity of the diffracted X-rays as a function of the 2θ angle.
- Data Analysis:
 - Crystalline Material: The resulting diffractogram will show sharp peaks at specific 2θ angles, which correspond to the crystallographic planes of the material.
 - Amorphous Material: The diffractogram will exhibit a broad, non-distinct "hump" or "halo" over a wide 2θ range, indicating the absence of long-range atomic order.
 - Percent Crystallinity: For semi-crystalline materials, the degree of crystallinity can be estimated by comparing the integrated area of the crystalline peaks to the total area under the curve (crystalline peaks + amorphous halo). The formula is:

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$$\% \text{ Crystallinity} = (\text{Area of Crystalline Peaks} / \text{Total Area}) \times 100$$

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described.

Synthesis of Amorphous **Indium Carbonate** Workflow
XRD Analysis Workflow for Crystallinity Determination

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